3-(2,4-Dimethylphenyl)-2'-methylpropiophenone
Description
3-(2,4-Dimethylphenyl)-2'-methylpropiophenone is a propiophenone derivative characterized by two aromatic rings: a 2,4-dimethyl-substituted phenyl group attached to the ketone-bearing propanone chain and a second phenyl ring substituted with a methyl group at the 2'-position. This compound belongs to a class of diaryl ketones, where substituent positions significantly influence physicochemical and biological properties.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-9-16(15(3)12-13)10-11-18(19)17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLMECNSFXMKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644664 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-53-8 | |
| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,4-dimethylbenzoyl chloride reacts with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of 3-(2,4-dimethylphenyl)-2’-methylbenzoic acid.
Reduction: Formation of 3-(2,4-dimethylphenyl)-2’-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2’-methylpropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ketone structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Dimethylphenyl Substitution
- 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone (CAS 898768-96-2): The adjacent 2,3-dimethyl groups on the phenyl ring introduce greater steric hindrance, possibly limiting rotational freedom and affecting crystal packing. This could result in higher melting points compared to the 2,4-dimethyl isomer .
- 3-(2,4-Dimethylphenyl)-3'-methylpropiophenone (CAS 898793-55-0): The methyl group at the 3'-position (vs. 2') shifts the substituent’s electronic effects. A meta-substituted methyl group may reduce electron-donating resonance effects, slightly decreasing the ketone’s electrophilicity compared to the ortho-substituted (2') analog .
Functional Group Variations
- Propenone Derivatives (e.g., 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one, ): The α,β-unsaturated ketone (propenone) structure enables conjugation, increasing reactivity toward Michael additions and interactions with biological nucleophiles (e.g., thiols).
- Glycosylated Analogs (e.g., T-1095A, ): T-1095A features a 2',6'-dihydroxy-4'-methylpropiophenone core with a β-D-glycopyranoside moiety. The glycoside enhances water solubility and targets sodium-glucose cotransporters (SGLTs), a mechanism absent in the non-hydroxylated, non-glycosylated target compound. This highlights how functional group additions can tailor compounds for specific therapeutic applications (e.g., diabetes management) .
Table 1: Comparative Analysis of Selected Compounds
Biological Activity
3-(2,4-Dimethylphenyl)-2'-methylpropiophenone is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a dimethyl-substituted phenyl group and a propiophenone moiety, positions it as a candidate for further investigation in biological systems. This article reviews the compound's biological activity, synthesizing findings from diverse sources.
The molecular formula of this compound is C₁₉H₂₂O. Its synthesis typically involves reactions that can be scaled for industrial applications, such as batch or continuous processing methods to enhance yield and efficiency. The compound serves as a precursor in various synthetic pathways, including its role in catalysis and organic synthesis.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, related compounds have shown notable interactions with biological systems. The following sections detail potential activities based on structural analogs.
1. Interaction with Biological Systems
- Adrenergic Receptor Interaction : Compounds with similar structures have been noted to interact with adrenergic receptors, potentially leading to overexcitation and paralysis in target organisms. This suggests potential applications in agrochemicals or pest control.
- Enzyme Inhibition : Related compounds may inhibit enzymes such as monoamine oxidases, which could impact neurotransmitter levels within biological systems.
2. Antimicrobial Activity
Research on structurally similar compounds indicates potential antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. These studies suggest that this compound might also exhibit similar antimicrobial effects due to its structural characteristics .
Case Study 1: Antimicrobial Properties
A recent study evaluated the antimicrobial activity of various thiazole derivatives, revealing that compounds sharing structural features with this compound exhibited significant activity against drug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects .
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| Thiazole Derivative A | S. aureus | 1 | Excellent |
| Thiazole Derivative B | E. faecium | 2 | Strong |
| This compound (Predicted) | Various | TBD | Potential |
Case Study 2: Potential Antiviral Effects
Some derivatives related to this compound have shown antiviral and antiparasitic effects in preliminary studies. Ongoing research aims to elucidate their mechanisms of action and potential therapeutic applications in modulating biochemical pathways relevant to viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
